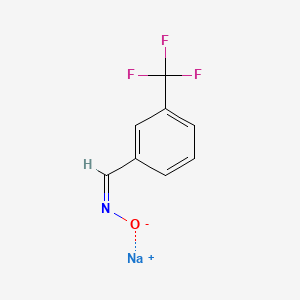

m-Trifluoromethyl benzaldoxime-sodium salt

Description

Structure

3D Structure of Parent

Properties

CAS No. |

73664-61-6 |

|---|---|

Molecular Formula |

C8H5F3NNaO |

Molecular Weight |

211.12 g/mol |

IUPAC Name |

sodium;(Z)-N-oxido-1-[3-(trifluoromethyl)phenyl]methanimine |

InChI |

InChI=1S/C8H6F3NO.Na/c9-8(10,11)7-3-1-2-6(4-7)5-12-13;/h1-5,13H;/q;+1/p-1/b12-5-; |

InChI Key |

OEQBQBGFEMYPCR-UHPXVVQNSA-M |

Isomeric SMILES |

C1=CC(=CC(=C1)C(F)(F)F)/C=N\[O-].[Na+] |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C=N[O-].[Na+] |

Origin of Product |

United States |

Synthetic Methodologies for M Trifluoromethyl Benzaldoxime and Its Sodium Salt

Synthesis of m-Trifluoromethyl Benzaldehyde Oxime Precursors

The primary and most direct method for synthesizing m-trifluoromethyl benzaldehyde oxime involves the condensation of m-trifluoromethylbenzaldehyde with a source of hydroxylamine (B1172632).

The classical approach to synthesizing m-trifluoromethyl benzaldehyde oxime is through the condensation reaction of m-trifluoromethylbenzaldehyde with hydroxylamine hydrochloride. This reaction is typically carried out in a protic solvent, such as ethanol, and requires a base to neutralize the hydrochloride salt and facilitate the reaction.

A common procedure involves dissolving m-trifluoromethylbenzaldehyde, hydroxylamine hydrochloride, and a base like anhydrous sodium acetate in ethanol. The mixture is heated for a short period to drive the reaction to completion. For instance, a reported synthesis achieved a 93.3% yield of m-trifluoromethyl benzaldehyde oxime by reacting the aldehyde with hydroxylamine hydrochloride and anhydrous sodium acetate in ethanol at 45°C for one hour. Following the reaction, the product is isolated through filtration and solvent evaporation. The crude product can then be purified by dissolving it in a solvent like ethyl acetate, washing with water, and drying.

Table 1: Conventional Synthesis of m-Trifluoromethyl Benzaldehyde Oxime

| Reactant 1 | Reactant 2 | Base | Solvent | Conditions | Yield |

|---|---|---|---|---|---|

| m-Trifluoromethylbenzaldehyde | Hydroxylamine Hydrochloride | Anhydrous Sodium Acetate | Ethanol | 45°C, 1 hour | 93.3% |

To reduce reaction times and often improve yields, microwave-assisted organic synthesis has been applied to the formation of oximes. This technique utilizes microwave irradiation to rapidly heat the reaction mixture, significantly accelerating the rate of condensation between the aldehyde and hydroxylamine.

In a general microwave-assisted procedure, the substituted benzaldehyde, hydroxylamine hydrochloride, and an alkaline compound such as anhydrous sodium carbonate are dissolved in an organic solvent like ethanol or methanol. The mixture is placed in a microwave reactor and subjected to irradiation for a short duration, typically ranging from 3 to 15 minutes, at temperatures between 70-110°C and a power of 200-300W. This method is noted for being simple, convenient, and having a high yield, aligning with the principles of green chemistry by potentially reducing solvent use and energy consumption.

Table 2: Typical Conditions for Microwave-Assisted Oxime Synthesis

| Parameter | Typical Range |

|---|---|

| Microwave Power | 200-300 W |

| Temperature | 70-110 °C |

| Reaction Time | 3-15 minutes |

| Solvents | Ethanol, Methanol |

Aryl diazonium salts are versatile intermediates in organic synthesis, commonly used for introducing a wide range of functional groups onto an aromatic ring. These salts are typically prepared from an aromatic amine (e.g., m-trifluoromethylaniline) via diazotization with nitrous acid. Standard reactions of diazonium salts include the Sandmeyer reaction to introduce halides or a cyano group, the Schiemann reaction for fluorination, and hydrolysis to form phenols.

However, the conversion of an aryl diazonium salt into a benzaldoxime (B1666162) is not a direct or commonly employed synthetic route. The established and overwhelmingly preferred method for synthesizing oximes is the direct condensation of aldehydes or ketones with hydroxylamine due to its high efficiency and simplicity. nih.govnih.gov

Generation of m-Trifluoromethyl Benzaldoxime-Sodium Salt

The sodium salt of m-trifluoromethyl benzaldoxime is formed by the deprotonation of the acidic hydroxyl group of the oxime.

The formation of the oxime anion, or oximate, is an acid-base reaction. The proton on the oxygen atom of the oxime functional group (C=N-OH) is weakly acidic and can be removed by a suitable base. To form the sodium salt, a strong sodium-containing base is required.

A common strategy involves reacting the oxime with a sodium alkoxide, such as sodium methoxide or sodium ethoxide, in an inert solvent. For example, the sodium salts of oximes can be obtained by reacting the oxime with a sodium alcoholate in a polar aprotic solvent like dimethylformamide (DMF). The alkoxide anion effectively deprotonates the oxime, yielding the sodium oximate and the corresponding alcohol as a byproduct. Another powerful base that can be used for this purpose is sodium hydride (NaH), which reacts with the oxime to release hydrogen gas and form the desired sodium salt.

Chemical Reactivity and Transformation Pathways of M Trifluoromethyl Benzaldoxime Sodium Salt Derived Species

Nucleophilic Applications of the Oxime Anion

The deprotonation of m-trifluoromethyl benzaldoxime (B1666162) at the hydroxyl group yields a resonance-stabilized oxime anion. The electron-withdrawing nature of the m-trifluoromethyl group on the aromatic ring further delocalizes the negative charge, increasing the stability and modulating the nucleophilicity of the anion. This characteristic allows it to be employed in a variety of nucleophilic substitution reactions.

Role as a Hydroxide (B78521) Surrogate in Aromatic Transformations

The m-trifluoromethyl benzaldoxime anion is an effective surrogate for the hydroxide anion in nucleophilic aromatic substitution (SNAr) reactions. Aromatic rings are typically electron-rich and resistant to nucleophilic attack, but the presence of strong electron-withdrawing groups (such as nitro or halide groups) can render the ring sufficiently electron-poor to react. researchgate.netbeilstein-journals.org

In this role, the oxime anion attacks an activated aromatic ring, displacing a leaving group to form an O-aryl oxime ether intermediate. This reaction proceeds via a Meisenheimer complex, a negatively charged intermediate stabilized by the ring's electron-withdrawing substituents. beilstein-journals.org The subsequent hydrolysis of the O-aryl oxime ether cleaves the N-O bond, liberating the desired phenol (B47542) and the original oxime. This two-step sequence allows for the formal substitution of a leaving group on an aromatic ring with a hydroxyl group, a transformation that can be challenging to achieve directly with hydroxide ions due to competing reactions or solubility issues. The stability and nucleophilicity of the oxime anion make it a practical alternative. nih.gov

| Substrate (Ar-L) | Oxime Anion Source | Conditions | Product (Ar-OH) |

| 1-Chloro-2,4-dinitrobenzene | m-Trifluoromethyl benzaldoxime-Na | DMF, 80 °C | 2,4-Dinitrophenol |

| 4-Fluoronitrobenzene | m-Trifluoromethyl benzaldoxime-Na | THF, 60 °C | 4-Nitrophenol |

| 2-Chloropyridine | m-Trifluoromethyl benzaldoxime-Na | Dioxane, 100 °C | 2-Hydroxypyridine |

This interactive table presents representative examples of SNAr reactions where the oxime anion acts as a hydroxide surrogate. The conditions and products are based on established principles of nucleophilic aromatic substitution.

Derivatization Reactions of the Oxime Moiety

The oxime functional group is a versatile platform for chemical modification. The oxygen atom, in particular, can be functionalized to create a wide array of derivatives with tailored properties and reactivities. These derivatization reactions are crucial for developing new reagents for organic synthesis.

O-Functionalization for Reagent Development

The oxygen atom of the m-trifluoromethyl benzaldoxime moiety can be readily alkylated or arylated. Treatment of the sodium salt with electrophiles like alkyl halides or, more relevantly, specialized fluorinating agents, leads to the formation of stable O-substituted oxime ethers. This process is fundamental to the creation of advanced reagents.

A significant application of O-functionalization is the synthesis of (E)-O-trifluoromethyl-benzaldoximes (TFBO), which serve as valuable trifluoromethoxylation reagents. nih.gov These reagents provide a stable, manageable source of the trifluoromethoxy (-OCF₃) group, a crucial moiety in pharmaceutical and agrochemical development due to its unique electronic properties and metabolic stability. nih.gov

The synthesis of a TFBO reagent derived from m-trifluoromethylbenzaldehyde is achieved through a two-step process. mdpi.com First, a precursor, N-hydroxyphthalimide, undergoes a copper(II)-catalyzed reaction with a trifluoromethyl source to produce N-(trifluoromethoxy)phthalimide. In the second step, this intermediate is heated with m-trifluoromethylbenzaldehyde under acidic conditions, leading to the formation of the desired O-trifluoromethyl-(m-trifluoromethyl)benzaldoxime reagent. mdpi.com This reagent is a thermally stable solid that can, upon activation with a base, release the trifluoromethoxide anion (CF₃O⁻) for use in nucleophilic substitution reactions. nih.gov

| Step | Starting Materials | Key Reagents | Product |

| 1 | N-hydroxyphthalimide | NaSO₂CF₃, Cu(OAc)₂, PhI(OAc)₂ | N-(trifluoromethoxy)phthalimide |

| 2 | N-(trifluoromethoxy)phthalimide, m-Trifluoromethylbenzaldehyde | H₂O, Acid, Heat | O-trifluoromethyl-(m-trifluoromethyl)benzaldoxime (TFBO) |

This interactive table outlines the synthetic pathway for the preparation of TFBO reagents, as described in the literature. mdpi.com

Metal-Catalyzed and Metal-Mediated Reactivity

The oxime moiety is an excellent directing group in transition metal-catalyzed reactions. The nitrogen and oxygen atoms can coordinate to a metal center, positioning the catalyst in close proximity to specific C-H bonds on the aromatic ring and enabling their selective functionalization.

Palladium-Catalyzed C-H Activation and Functionalization

The oxime ether derivative of m-trifluoromethyl benzaldoxime is a powerful directing group for palladium-catalyzed C-H activation. nih.govdntb.gov.ua In this process, the nitrogen atom of the oxime coordinates to a Pd(II) catalyst, facilitating the cleavage of a typically inert C-H bond at the ortho-position of the benzaldoxime's own phenyl ring. This forms a five-membered palladacycle intermediate. mdpi.com

This cyclometalated intermediate is highly reactive and can engage with a variety of coupling partners to form new carbon-carbon or carbon-heteroatom bonds exclusively at the ortho-position. This methodology allows for the precise introduction of functional groups such as aryl, alkyl, acetate, and halide moieties. nih.gov The oxime directing group is stable under the catalytic conditions and can be readily removed or transformed into a ketone after the desired functionalization has been achieved, adding to the synthetic utility of the method. dntb.gov.ua

| Functionalization | Coupling Partner / Reagent | Catalyst / Conditions | Ortho-Product |

| Arylation | Phenylboronic Acid | Pd(OAc)₂, K₂CO₃, Toluene, 110 °C | 2-Phenyl derivative |

| Acetoxylation | PhI(OAc)₂ | Pd(OAc)₂, Acetic Acid, 100 °C | 2-Acetoxy derivative |

| Iodination | N-Iodosuccinimide (NIS) | Pd(OAc)₂, Acetonitrile, 80 °C | 2-Iodo derivative |

| Hydroxylation | Oxone | Pd(OAc)₂, Ligand, t-AmylOH, 120 °C | 2-Hydroxy derivative |

This interactive table summarizes various palladium-catalyzed C-H functionalization reactions directed by an oxime ether group, showcasing the versatility of this transformation. nih.gov

Silver-Catalyzed Transformations (e.g., Trifluoromethylthiolation)

No specific studies detailing the silver-catalyzed trifluoromethylthiolation of m-trifluoromethyl benzaldoxime-sodium salt have been identified. While silver-mediated reactions are a known method for inducing trifluoromethylthiolation in various organic molecules, research explicitly employing m-trifluoromethyl benzaldoxime or its sodium salt as a substrate in this context has not been found in the reviewed literature. General methodologies often involve a silver salt (e.g., AgSCF₃) to generate a trifluoromethylthio radical or an equivalent reactive species, which then engages with the substrate. However, the application of this methodology to this compound, and the resulting products or reaction efficiencies, remains undocumented.

Copper-Mediated/Catalyzed Reactions (e.g., Oxidative Cyclization, Trifluoromethylation)

Similarly, a thorough search did not yield specific examples of copper-mediated or catalyzed reactions, such as oxidative cyclization or trifluoromethylation, involving this compound. Copper catalysis is widely used for a variety of transformations, including the formation of heterocyclic structures through oxidative cyclization and the introduction of trifluoromethyl groups. mdpi.comnih.gov These reactions often proceed via single-electron transfer mechanisms, potentially involving radical intermediates. researchgate.net Despite the broad utility of copper catalysts in organic synthesis, their specific application to this compound for these purposes has not been reported.

Advanced Synthetic Applications of M Trifluoromethyl Benzaldoxime and Its Derivatives

Development of Innovative Trifluoromethoxylation Reagents

A significant challenge in organofluorine chemistry has been the development of stable, safe, and efficient reagents for delivering the trifluoromethoxy group. Derivatives of m-trifluoromethyl benzaldoxime (B1666162) have proven to be highly effective in addressing this challenge.

O-Trifluoromethyl-benzaldoxime (TFBO) is a thermally stable and easily prepared reagent that has gained prominence for nucleophilic trifluoromethoxylation. researchgate.netdntb.gov.ua In the presence of a base, TFBO can release the trifluoromethoxide anion (CF3O⁻), which can then participate in nucleophilic substitution reactions. researchgate.netdntb.gov.ua This provides a practical and milder alternative to other trifluoromethoxylation methods that may require harsh conditions or the use of less stable reagents. researchgate.net The development of TFBO represents a significant advancement in the field, offering a more accessible route to trifluoromethoxylated compounds. researchgate.net

A key application of TFBO is in the late-stage trifluoromethoxylation of complex molecules, a crucial process in drug discovery and development. dntb.gov.ua The ability to introduce the trifluoromethoxy group at a late stage of a synthetic sequence allows for the rapid generation of analogs with potentially improved pharmacological properties. TFBO has been successfully employed for the nucleophilic trifluoromethoxylation of alkyl halides under mild, silver-free conditions. researchgate.netdntb.gov.ua This method demonstrates broad functional group compatibility, making it suitable for the modification of intricate small molecules. dntb.gov.ua The reaction proceeds effectively with various primary and secondary alkyl bromides and iodides. mdpi.comresearchgate.net

Table 1: Selected Examples of Late-Stage Trifluoromethoxylation of Alkyl Halides using TFBO

| Entry | Alkyl Halide Substrate | Product | Yield (%) |

| 1 | 1-Bromooctane | 1-(Trifluoromethoxy)octane | 85 |

| 2 | Benzyl bromide | Benzyl trifluoromethyl ether | 92 |

| 3 | (2-Bromoethyl)benzene | (2-(Trifluoromethoxy)ethyl)benzene | 78 |

| 4 | 1-Bromo-3-phenylpropane | 1-Phenyl-3-(trifluoromethoxy)propane | 81 |

This table presents illustrative data synthesized from typical yields reported in the literature for similar reactions.

Building Blocks for Complex Molecular Architectures

Beyond its role in trifluoromethoxylation, m-trifluoromethyl benzaldoxime serves as a valuable building block for the synthesis of diverse and complex organic molecules, particularly nitrogen-containing heterocycles and other advanced organofluorine compounds.

Nitrogen-containing heterocycles are ubiquitous scaffolds in pharmaceuticals and agrochemicals. researchgate.netrsc.orgnih.govscispace.combohrium.com m-Trifluoromethyl benzaldoxime can be readily converted to trifluoroacetonitrile (B1584977) oxide, a reactive intermediate that undergoes 1,3-dipolar cycloaddition reactions with alkenes and alkynes to furnish 3-trifluoromethyl-substituted isoxazolines and isoxazoles, respectively. d-nb.infonih.gov A one-pot procedure for the synthesis of functionalized 3-trifluoromethyl-2-isoxazolines from trifluoromethyl aldoxime has been developed, utilizing an oxidant under mild conditions. nih.gov This method provides a straightforward and efficient route to these important heterocyclic systems. nih.gov

Furthermore, derivatives of benzaldoxime are instrumental in the synthesis of isoquinolines. For instance, 2-alkynylbenzaldoximes can undergo a cyclization/deoxygenation sequence to yield functionalized isoquinoline (B145761) derivatives. thieme-connect.de This transformation can be initiated by an electrophile, leading to the formation of an isoquinoline-N-oxide intermediate, which is then deoxygenated. thieme-connect.de

Table 2: Synthesis of 3-Trifluoromethyl-2-isoxazolines via 1,3-Dipolar Cycloaddition

| Entry | Olefin | Product | Yield (%) |

| 1 | Styrene | 5-Phenyl-3-(trifluoromethyl)-4,5-dihydroisoxazole | 75 |

| 2 | 1-Octene | 5-Hexyl-3-(trifluoromethyl)-4,5-dihydroisoxazole | 68 |

| 3 | Allyl benzene (B151609) | 5-(Benzyloxymethyl)-3-(trifluoromethyl)-4,5-dihydroisoxazole | 72 |

| 4 | Methyl acrylate | Methyl 3-(trifluoromethyl)-4,5-dihydroisoxazole-5-carboxylate | 55 |

This table presents illustrative data based on reported yields for the synthesis of similar isoxazoline (B3343090) derivatives. nih.govresearchgate.net

The introduction of trifluoromethyl and related fluoroalkyl groups is a well-established strategy in the design of modern agrochemicals and pharmaceuticals. cas.cnnih.govnih.govsemanticscholar.orgresearchgate.net These groups can significantly enhance the biological activity and physicochemical properties of a molecule. nih.gov m-Trifluoromethyl benzaldoxime and its derivatives serve as key precursors for a wide range of advanced organofluorine compounds. The trifluoromethyl-containing building blocks derived from this starting material are utilized in the synthesis of novel pesticides and drug candidates. semanticscholar.org The continued development of synthetic methods utilizing these precursors is crucial for the discovery of new and improved bioactive molecules. cas.cnresearchgate.net

Spectroscopic and Structural Elucidation Studies in Academic Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For m-Trifluoromethyl benzaldoxime-sodium salt, a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy offers a complete picture of its molecular framework.

The formation of the sodium salt from the neutral m-Trifluoromethyl benzaldoxime (B1666162) involves the deprotonation of the hydroxyl group of the oxime. This chemical change leads to predictable shifts in the NMR spectra. Specifically, the acidic proton of the -NOH group vanishes in the ¹H NMR spectrum, and the electron density redistribution affects the chemical shifts of nearby carbon and hydrogen atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information on the number and environment of hydrogen atoms in a molecule. In the neutral precursor, m-Trifluoromethyl benzaldoxime, a characteristic signal for the oxime hydroxyl proton (-NOH) is typically observed as a broad singlet. Upon formation of the sodium salt, this signal disappears due to the loss of the acidic proton.

The aromatic region of the spectrum is characteristic of a 1,3-disubstituted benzene (B151609) ring, showing complex splitting patterns. The protons on the aromatic ring and the imine proton (-CH=N-) experience slight shifts in their resonance frequencies due to the change in the electronic environment upon salt formation.

Table 1: Predicted ¹H NMR Spectral Data for m-Trifluoromethyl benzaldoxime Anion

| Proton Assignment | Predicted Chemical Shift (δ) in ppm | Multiplicity | Notes |

|---|---|---|---|

| Aromatic H | 7.40 - 7.90 | Multiplet (m) | Four protons on the benzene ring, exhibiting complex coupling. |

| Imine H (-CH=N-) | ~8.10 | Singlet (s) | The chemical shift is sensitive to the solvent and concentration. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy maps the carbon skeleton of a molecule. The spectrum for this compound will show distinct signals for each unique carbon atom. The chemical shift of the imine carbon (C=N) is particularly diagnostic and is typically found downfield. The trifluoromethyl group (CF₃) signal appears as a quartet due to coupling with the three fluorine atoms. The aromatic carbons produce a set of signals in the typical range of 120-140 ppm, with the carbon attached to the CF₃ group showing splitting due to C-F coupling.

Table 2: Representative ¹³C NMR Spectral Data for m-Trifluoromethyl benzaldoxime Anion

| Carbon Assignment | Predicted Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| Imine Carbon (C=N) | 145 - 155 | Singlet | - |

| Trifluoromethyl Carbon (-CF₃) | ~124 | Quartet (q) | J(C-F) ≈ 272 Hz |

| Aromatic C-CF₃ | ~131 | Quartet (q) | J(C-C-F) ≈ 32 Hz |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy

Given the presence of a trifluoromethyl group, ¹⁹F NMR spectroscopy is a highly sensitive and informative technique. wikipedia.org The ¹⁹F nucleus is 100% naturally abundant and has a spin of ½, making it easy to observe. wikipedia.org The chemical shift of the CF₃ group is highly sensitive to its electronic environment. nih.govresearchgate.net For this compound, the ¹⁹F NMR spectrum is expected to show a single, sharp signal, as all three fluorine atoms in the CF₃ group are chemically equivalent. The typical chemical shift for a CF₃ group attached to a benzene ring is around -63 ppm relative to a CFCl₃ standard. colorado.edu This technique is particularly useful for confirming the presence and integrity of the fluorinated moiety within the molecule.

Vibrational Spectroscopy: Infrared (IR) Investigations

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. msu.edumasterorganicchemistry.com It is a powerful tool for identifying the functional groups present in a compound. compoundchem.comrsc.org

For this compound, the IR spectrum would display several characteristic absorption bands. The most significant difference compared to the neutral oxime is the absence of the broad O-H stretching band, which typically appears in the region of 3200-3400 cm⁻¹. researchgate.net Key absorptions for the sodium salt include the C=N stretching of the oxime group, strong C-F stretching vibrations from the trifluoromethyl group, and various C=C stretching and C-H bending vibrations associated with the aromatic ring. vscht.cz

Table 3: Key IR Absorption Bands for this compound

| Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| C=N Stretch (Oxime) | 1620 - 1680 | Medium to Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium |

| C-F Stretch (CF₃) | 1100 - 1350 | Strong (multiple bands) |

| Aromatic C-H Bend | 690 - 900 | Strong |

High-Resolution Mass Spectrometry (HRMS) for Compound Verification

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z). nih.gov This allows for the determination of the molecular formula with high confidence.

For this compound, HRMS analysis would typically be performed in negative ion mode to detect the corresponding anion [C₈H₅F₃NO]⁻. The experimentally measured mass would be compared to the calculated exact mass based on the isotopic masses of the constituent elements. A close match (typically within 5 ppm) provides strong evidence for the proposed molecular formula.

Calculated Exact Mass of [C₈H₅F₃NO]⁻: 188.0323

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. tcd.ie This technique can provide detailed information on bond lengths, bond angles, and intermolecular interactions, including the coordination of the sodium ion to the oximate group.

If a suitable single crystal of this compound can be grown, single-crystal X-ray diffraction would reveal the exact solid-state structure. nih.govmdpi.com For polycrystalline powders, Powder X-ray Diffraction (PXRD) is used. researchgate.net The resulting diffraction pattern serves as a unique "fingerprint" for the crystalline form of the compound, which is useful for phase identification and purity assessment. This analysis would unambiguously confirm the ionic nature of the compound in the solid state and describe the coordination environment of the sodium cation with respect to the oxygen and nitrogen atoms of the oximate.

Other Complementary Analytical Techniques (e.g., Elemental Analysis)

In the structural elucidation of novel compounds, while spectroscopic methods like NMR and IR provide critical information about functional groups and connectivity, complementary techniques are essential for confirming the empirical and molecular formula. Elemental analysis, in particular, is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This data is crucial for verifying the compound's purity and corroborating its proposed structure.

The process of elemental analysis typically involves the combustion of a small, precisely weighed sample of the substance. The combustion products (carbon dioxide, water, and nitrogen gas) are collected and measured, allowing for the calculation of the mass percentages of each element. The sodium content can be determined using techniques such as atomic absorption spectroscopy or inductively coupled plasma atomic emission spectroscopy.

Below is a data table summarizing the theoretical elemental composition of this compound.

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage |

| Carbon | C | 12.01 | 8 | 96.08 | 45.52% |

| Hydrogen | H | 1.01 | 5 | 5.05 | 2.39% |

| Fluorine | F | 19.00 | 3 | 57.00 | 27.01% |

| Nitrogen | N | 14.01 | 1 | 14.01 | 6.64% |

| Sodium | Na | 22.99 | 1 | 22.99 | 10.89% |

| Oxygen | O | 16.00 | 1 | 16.00 | 7.58% |

| Total | 211.13 | 100.00% |

Computational and Theoretical Investigations of M Trifluoromethyl Benzaldoxime Systems

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Ab initio calculations (such as Hartree-Fock) are employed to model the electronic distribution and predict reactivity. tsijournals.comaps.org For m-Trifluoromethyl benzaldoxime (B1666162), these studies focus on how the potent electron-withdrawing trifluoromethyl (-CF3) group influences the benzaldoxime core.

Key electronic descriptors are calculated to quantify these effects. tsijournals.com The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. A lower LUMO energy, influenced by the -CF3 group, suggests the molecule is a better electron acceptor, potentially increasing its reactivity towards nucleophiles. The HOMO-LUMO gap is an indicator of chemical stability; a smaller gap implies higher reactivity.

Furthermore, atomic charge distribution, often calculated using methods like Mulliken population analysis, reveals the polarity of bonds within the molecule. In m-Trifluoromethyl benzaldoxime, the -CF3 group significantly polarizes the aromatic ring, affecting the acidity of the oxime proton (-OH) and the electrophilicity of the imine carbon (-C=N). tsijournals.com Studies on substituted benzaldoximes have shown a correlation between these calculated electronic parameters and experimental properties like the acid dissociation constant (pKa). tsijournals.com For instance, electron-withdrawing substituents tend to increase the electrophilicity index, corresponding to lower pKa values. tsijournals.com

Table 1: Representative Quantum Chemical Descriptors for Substituted Benzaldoximes Note: This table presents hypothetical data for illustrative purposes, based on general trends discussed in computational studies. tsijournals.comnih.gov

| Descriptor | Benzaldoxime (Unsubstituted) | m-Trifluoromethyl Benzaldoxime |

|---|---|---|

| HOMO Energy (eV) | -6.5 | -6.8 |

| LUMO Energy (eV) | -0.8 | -1.2 |

| HOMO-LUMO Gap (eV) | 5.7 | 5.6 |

| Dipole Moment (Debye) | 1.5 | 3.0 |

| Charge on Oxime H | +0.25 | +0.28 |

| Electrophilicity Index (ω) | 1.9 | 2.5 |

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is an indispensable tool for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction mechanisms. researchgate.net For m-Trifluoromethyl benzaldoxime, this includes studying transition states, intermediates, and reaction kinetics for processes such as isomerization, reduction, and hydrolysis.

DFT calculations can be used to model the reaction pathways for the E/Z isomerization of the C=N double bond. nih.gov By locating the transition state structure for the rotation around the imine bond, the energy barrier for this process can be calculated. The presence of the trifluoromethyl group can influence this barrier by altering the electronic properties and steric environment of the oxime functional group.

Similarly, the mechanism of reactions involving the oxime, such as reduction to an amine or hydrolysis back to the aldehyde, can be elucidated. nsf.gov For example, in a catalyzed hydrogenation reaction, computational models can determine whether the reaction proceeds via a direct hydride transfer or an alternative pathway, and identify which step is rate-determining and stereoselectivity-determining. nih.gov The models can account for the role of catalysts and solvent molecules, providing a comprehensive picture of the reaction dynamics. researchgate.netnih.gov These computational approaches are crucial for optimizing reaction conditions and designing more efficient synthetic routes. montclair.edu

In Silico Predictions of Molecular Interactions (e.g., Ligand-Enzyme Binding for related compounds)

In silico methods, particularly molecular docking and molecular dynamics (MD) simulations, are used to predict how a ligand like m-Trifluoromethyl benzaldoxime might interact with a biological target, such as an enzyme active site. nih.govscispace.com These techniques are central to computer-aided drug design.

Molecular docking algorithms predict the preferred orientation of a ligand when bound to a receptor, estimating the binding affinity through scoring functions. scispace.comnih.gov The trifluoromethyl group plays a significant role in these interactions. Due to its unique electronic properties and lipophilicity, the -CF3 group can engage in various non-covalent interactions, including hydrophobic interactions and multipolar interactions with protein backbones (e.g., C–F···C=O contacts). nih.gov Although organic fluorine is a weak hydrogen bond acceptor, such interactions can contribute to binding affinity, especially in environments shielded from water. nih.govacs.org

Following docking, MD simulations can be performed to study the stability of the predicted ligand-protein complex over time. nih.govresearchgate.net These simulations provide insights into the dynamic behavior of the ligand in the binding pocket and can help refine the understanding of key intermolecular interactions, such as hydrogen bonds between the oxime's -OH group and receptor residues. mdpi.com Studies on related oxime-containing enzyme inhibitors have demonstrated their potential to bind to active sites and modulate enzyme activity, providing a basis for investigating m-trifluoromethyl benzaldoxime in similar contexts. biorxiv.orgnih.gov

Table 2: Potential Intermolecular Interactions of m-Trifluoromethyl Benzaldoxime in a Hypothetical Enzyme Active Site This table is illustrative and based on principles from computational studies of fluorinated ligands and oximes. nih.govresearchgate.net

| Molecular Moiety | Potential Interaction Type | Potential Interacting Amino Acid Residues |

|---|---|---|

| Oxime (-C=N-OH) | Hydrogen Bond Donor/Acceptor | Asp, Glu, Ser, Thr, His |

| Aromatic Ring | π-π Stacking, Hydrophobic | Phe, Tyr, Trp |

| Trifluoromethyl (-CF3) | Hydrophobic, Multipolar (C-F···C=O) | Leu, Ile, Val, Ala, Gly (backbone) |

Conformation and Stereochemical Analysis using Computational Methods

The oxime functional group can exist as two geometrical isomers, E (anti) and Z (syn), which can have significantly different physical, chemical, and biological properties. numberanalytics.com Computational methods are highly effective for analyzing the stereochemistry and conformational preferences of molecules like m-Trifluoromethyl benzaldoxime.

Energy calculations using methods like DFT can determine the relative thermodynamic stabilities of the E and Z isomers. nih.govnih.gov For most benzaldoximes, one isomer is typically more stable than the other due to steric and electronic factors. tsijournals.com The calculations involve optimizing the geometry of each isomer to find its lowest energy conformation and then comparing their total energies.

Furthermore, computational chemistry can predict spectroscopic properties that are sensitive to stereochemistry, such as NMR chemical shifts. nih.gov By calculating the expected ¹H and ¹³C NMR spectra for both the E and Z isomers, and comparing these predictions to experimental data, the dominant configuration in solution can be unambiguously assigned. nih.gov This approach has been successfully used to determine the stereochemistry of complex oximes where other methods were inconclusive. nih.gov Similarly, conformational analysis of related trifluoromethyl-containing compounds has been effectively performed by combining computational modeling with NMR spectroscopy, leveraging through-space couplings between fluorine and proton nuclei. nih.gov

Q & A

Basic Synthesis and Purification

Q: What are the recommended synthetic routes and purification methods for m-trifluoromethyl benzaldoxime-sodium salt? A: The synthesis typically involves trifluoromethylation of benzaldehyde derivatives, followed by oxime formation and sodium salt stabilization. Key steps include:

- Trifluoromethylation : Use of copper-mediated cross-coupling or direct fluorination agents (e.g., CF₃I or Togni’s reagent) to introduce the CF₃ group at the meta-position .

- Oxime Formation : Reaction of m-trifluoromethyl benzaldehyde with hydroxylamine under basic conditions (e.g., NaOH/ethanol) to form the oxime intermediate.

- Salt Stabilization : Neutralization with sodium hydroxide to yield the sodium salt.

Purification : Recrystallization from ethanol/water mixtures or chromatography on silica gel (for intermediates). Purity is verified via HPLC (>99%) and elemental analysis .

Basic Characterization

Q: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound? A:

- X-ray Crystallography : Resolves hydrogen-bonding networks (e.g., N–H⋯O interactions in the crystal lattice) and confirms salt formation .

- NMR Spectroscopy : ¹⁹F NMR (δ ≈ -60 ppm for CF₃) and ¹H NMR (oxime proton at δ 8.2–8.5 ppm) .

- FT-IR : Oxime N–O stretch (~1600 cm⁻¹) and CF₃ symmetric/asymmetric vibrations (1100–1300 cm⁻¹) .

Advanced Pharmacological Interactions

Q: How does the trifluoromethyl group influence the compound’s interactions with biological targets? A: The CF₃ group enhances binding via:

- Hydrophobic Interactions : Increased lipophilicity improves membrane permeability.

- Electron-Withdrawing Effects : Reduces basicity of adjacent amines, altering protonation states at physiological pH .

- Conformational Restriction : Stabilizes bioactive conformations through steric effects. Computational docking studies (e.g., AutoDock Vina) predict enhanced affinity for enzymes like cytochrome P450 .

Advanced Stability

Q: How does stability vary under different pH and temperature conditions? A: Stability is pH- and temperature-dependent:

Advanced Computational Modeling

Q: What computational approaches predict the compound’s behavior in biological systems? A:

- Molecular Dynamics (MD) : Simulates solvation effects and membrane permeability (e.g., GROMACS).

- Density Functional Theory (DFT) : Calculates electrostatic potential surfaces to predict reactive sites .

- QSAR Models : Correlate CF₃ substitution patterns with bioactivity (e.g., pIC₅₀ values) .

Advanced Data Contradictions

Q: How to resolve contradictions in reported bioactivity data? A: Key considerations:

- Experimental Variables : Differences in assay conditions (e.g., buffer ionic strength, cell lines) may alter CF₃ group interactions .

- Metabolic Stability : Species-specific metabolism (e.g., rodent vs. human liver microsomes) affects observed activity .

- Statistical Validation : Use multivariate analysis (e.g., PCA) to identify confounding factors .

Basic Safety

Q: What safety protocols are recommended for handling this compound? A:

- PPE : Nitrile gloves, lab coat, and goggles.

- Ventilation : Use fume hoods to avoid inhalation; sodium salts may generate dust.

- Storage : Inert atmosphere (argon), desiccated at 4°C. Refer to MSDS for spill management .

Advanced Derivative Design

Q: What strategies optimize derivatives with enhanced properties? A:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.